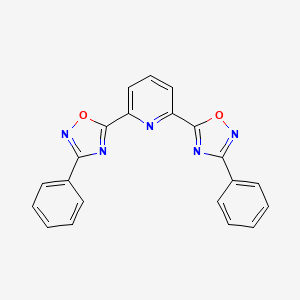

(Dhq)2dpp

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Dhq)2dpp, also known as dihydroquercetin, is a naturally occurring dihydroflavonol found in various plants such as milk thistle, red onion, and acai palm. It is also known by the name taxifolin. This compound is known for its potent antioxidant and antibacterial activities, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dihydroquercetin can be synthesized through various methods. One common approach involves the use of naringenin as a starting material. The flavonoid 3’-hydroxylase and cytochrome P450 reductase enzymes are co-expressed in Saccharomyces cerevisiae to convert naringenin into dihydroquercetin . Another method involves the complexation of dihydroquercetin with β-cyclodextrin to improve its solubility and biological activity .

Industrial Production Methods

Industrial production of dihydroquercetin typically involves the extraction from Siberian larch (Larix sibirica) or Dahurian larch (L. gmelinii). The extraction process uses aqueous ethanol followed by chromatographic purification to obtain high-purity dihydroquercetin .

Analyse Chemischer Reaktionen

Types of Reactions

Dihydroquercetin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form supramolecular complexes with benzaldehyde, vanillin, cinnamaldehyde, urea, and nicotinic acid through crystal engineering .

Common Reagents and Conditions

Common reagents used in the reactions involving dihydroquercetin include β-cyclodextrin for complexation, and various solvents like ethanol and methanol for extraction and purification .

Major Products Formed

The major products formed from the reactions involving dihydroquercetin include its complexes with β-cyclodextrin, which significantly improve its solubility and biological activity .

Wissenschaftliche Forschungsanwendungen

Dihydroquercetin has a wide range of scientific research applications:

Chemistry: Used as a ligand in various catalytic reactions, including the Sharpless asymmetric dihydroxylation reaction.

Medicine: Investigated for its potential in treating liver diseases, diabetes, and skin-related conditions due to its anti-inflammatory and antioxidant activities .

Industry: Used as an additive to extend the shelf life of food products like chocolate and milk powder.

Wirkmechanismus

Dihydroquercetin exerts its effects through various molecular pathways. It is known to inhibit the activity of alpha-amylase, making it a potential candidate for diabetes treatment . It also affects pathways like NF-κB and Nrf2, which are involved in oxidative stress and inflammatory responses . Additionally, it interacts with molecular targets such as Tyr 193, Trp 263, and His 327 through hydrogen bonding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quercetin: Another flavonoid with similar antioxidant properties but known to have mutagenic and oncogenic properties.

Eriodictyol: A flavonoid with promising antioxidant activities and no reported toxicity.

Luteolin: Known for its anti-inflammatory and antioxidant activities.

Uniqueness

Dihydroquercetin stands out due to its high antioxidant activity and broad spectrum of pharmacological properties. Unlike quercetin, it does not exhibit mutagenic or oncogenic properties, making it a safer alternative for therapeutic applications .

Eigenschaften

Molekularformel |

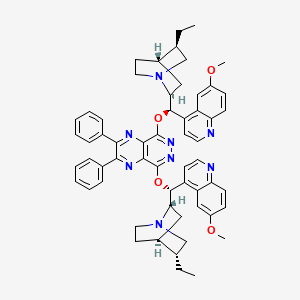

C58H60N8O4 |

|---|---|

Molekulargewicht |

933.1 g/mol |

IUPAC-Name |

5,8-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,3-diphenylpyrazino[2,3-d]pyridazine |

InChI |

InChI=1S/C58H60N8O4/c1-5-35-33-65-27-23-39(35)29-49(65)55(43-21-25-59-47-19-17-41(67-3)31-45(43)47)69-57-53-54(62-52(38-15-11-8-12-16-38)51(61-53)37-13-9-7-10-14-37)58(64-63-57)70-56(50-30-40-24-28-66(50)34-36(40)6-2)44-22-26-60-48-20-18-42(68-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,55-56H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49-,50-,55+,56+/m0/s1 |

InChI-Schlüssel |

ASIFOYYFJRZDEX-ACPVICQISA-N |

Isomerische SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=C5N=C(C(=N6)C7=CC=CC=C7)C8=CC=CC=C8)O[C@@H]([C@@H]9C[C@@H]1CCN9C[C@@H]1CC)C1=C2C=C(C=CC2=NC=C1)OC |

Kanonische SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=C5N=C(C(=N6)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1CC)C1=C2C=C(C=CC2=NC=C1)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-(5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B12903924.png)

![1-[4-(Hydroxymethyl)phenyl]-4-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903941.png)

![N-[(1H-Indol-3-yl)acetyl]-L-histidine](/img/structure/B12903945.png)

![4-[1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl]cyclohexan-1-one](/img/structure/B12903952.png)

![4-(2-(Hydrazinecarbonyl)-[1,1'-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid](/img/structure/B12903957.png)

![Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl-](/img/structure/B12903997.png)